

# m-PEG2-azide CAS number and supplier information

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Compound of Interest

Compound Name: m-PEG2-azide

Cat. No.: B1677426

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# In-Depth Technical Guide: m-PEG2-azide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **m-PEG2-azide** (1-azido-2-(2-methoxyethoxy)ethane), a versatile bifunctional linker widely employed in bioconjugation, drug delivery, and the development of novel therapeutics such as Proteolysis Targeting Chimeras (PROTACs).

## **Core Compound Information**

CAS Number: 215181-61-6

Systematic Name: 1-azido-2-(2-methoxyethoxy)ethane

**Physicochemical Properties** 

Property	Value	Reference
Molecular Formula	C5H11N3O2	
Molecular Weight	145.16 g/mol	
Physical Form	Colorless oil	[1]
Solubility	Soluble in DCM, THF, acetonitrile, DMF, and DMSO	[1]



# Synthesis and Characterization Synthesis of m-PEG2-azide

A common and efficient method for the synthesis of **m-PEG2-azide** involves a two-step process starting from 2-(2-methoxyethoxy)ethanol. The first step is the conversion of the terminal hydroxyl group to a good leaving group, typically a mesylate. The second step is the nucleophilic substitution of the mesylate with an azide ion.

Step 1: Mesylation of 2-(2-methoxyethoxy)ethanol

In a typical procedure, 2-(2-methoxyethoxy)ethanol is dissolved in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) and cooled in an ice bath. A base, commonly triethylamine (TEA) or pyridine, is added, followed by the dropwise addition of methanesulfonyl chloride (MsCl). The reaction is stirred at low temperature and then allowed to warm to room temperature. The resulting 2-(2-methoxyethoxy)ethyl methanesulfonate is then purified.

#### Step 2: Azidation

The purified mesylate is dissolved in a polar aprotic solvent like dimethylformamide (DMF). Sodium azide (NaN<sub>3</sub>) is added in excess, and the reaction mixture is heated (e.g., to 60-80 °C) to facilitate the  $S_n2$  reaction. After completion, the **m-PEG2-azide** product is isolated by extraction and purified, typically by column chromatography.

#### **Characterization Data**

Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum of **m-PEG2-azide** is characterized by a strong, sharp absorption band around 2100 cm<sup>-1</sup>, which is indicative of the azide (-N<sub>3</sub>) asymmetric stretching vibration. The spectrum would also show C-O-C stretching vibrations for the ether linkages and C-H stretching vibrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

• ¹H NMR: The proton NMR spectrum would exhibit characteristic signals for the methoxy group (a singlet around 3.3 ppm), the methylene protons of the PEG chain (multiplets between 3.5 and 3.7 ppm), and the methylene protons adjacent to the azide group (a triplet around 3.4 ppm).



• 13C NMR: The carbon NMR spectrum would show signals for the methoxy carbon (around 59 ppm), the carbons of the PEG backbone (typically between 69 and 72 ppm), and a distinct signal for the carbon attached to the azide group at approximately 51 ppm.

# Experimental Protocols Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Peptide Conjugation

This protocol describes the conjugation of **m-PEG2-azide** to a peptide containing a propargylglycine (Pra) residue.

#### Materials:

- m-PEG2-azide
- Pra-containing peptide (e.g., Ac-Gly-Pra-Gly-NH<sub>2</sub>)
- Copper(II) sulfate (CuSO<sub>4</sub>)
- Sodium ascorbate
- Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a copper(I)-stabilizing ligand
- Phosphate-buffered saline (PBS), pH 7.4
- DMSO

#### Procedure:

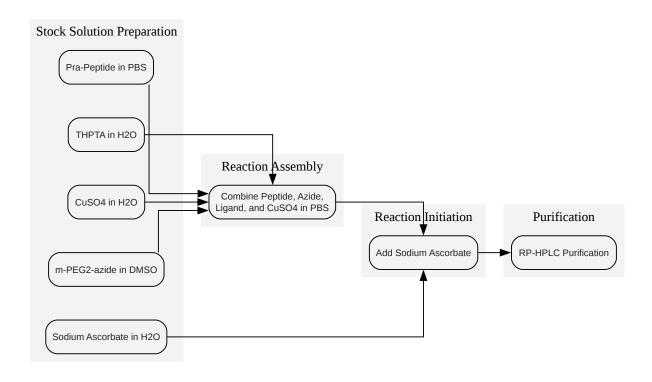
- Stock Solution Preparation:
  - Prepare a 10 mM stock solution of the Pra-containing peptide in PBS.
  - Prepare a 100 mM stock solution of m-PEG2-azide in DMSO.
  - Prepare a 50 mM stock solution of CuSO<sub>4</sub> in deionized water.



- Prepare a fresh 1 M stock solution of sodium ascorbate in deionized water.
- Prepare a 100 mM stock solution of THPTA in deionized water.
- · Reaction Setup:
  - In a microcentrifuge tube, add the following in order:
    - PBS to a final reaction volume of 200 μL.
    - 20 μL of the 10 mM peptide stock solution (final concentration: 1 mM).
    - **3** μL of the 100 mM **m-PEG2-azide** stock solution (final concentration: 1.5 mM, 1.5 equivalents).
    - 4 μL of the 100 mM THPTA stock solution (final concentration: 2 mM).
    - 2 μL of the 50 mM CuSO<sub>4</sub> stock solution (final concentration: 0.5 mM).
  - Vortex the mixture gently.
- Reaction Initiation and Incubation:
  - $\circ$  Initiate the reaction by adding 10  $\mu$ L of the freshly prepared 1 M sodium ascorbate stock solution (final concentration: 50 mM).
  - Vortex the tube gently and incubate at room temperature for 1-4 hours.
- Purification:
  - The resulting PEGylated peptide can be purified from the reaction mixture using reversephase high-performance liquid chromatography (RP-HPLC).

Experimental Workflow for CuAAC Conjugation





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Caption: Workflow for the CuAAC conjugation of **m-PEG2-azide** to a peptide.

# **Application in PROTAC Development**

**m-PEG2-azide** is a valuable linker in the synthesis of PROTACs, which are bifunctional molecules that induce the degradation of target proteins. The PEG component enhances solubility and can influence the ternary complex formation between the target protein, the PROTAC, and an E3 ubiquitin ligase.

# Signaling Pathway: BRD4 Degradation by a PROTAC

A PROTAC designed to degrade Bromodomain-containing protein 4 (BRD4) typically consists of a BRD4-binding moiety (e.g., JQ1) and an E3 ligase-recruiting ligand (e.g., for VHL or



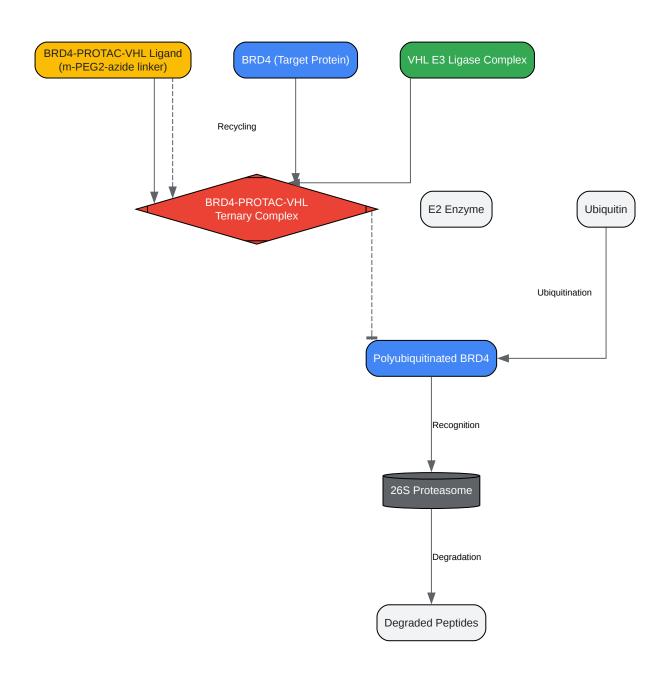
Cereblon), connected by a linker that can be synthesized using **m-PEG2-azide**.

#### Mechanism of Action:

- The PROTAC simultaneously binds to BRD4 and an E3 ubiquitin ligase (e.g., VHL), forming a ternary complex.
- This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on the surface of BRD4.
- The polyubiquitinated BRD4 is then recognized and degraded by the 26S proteasome.
- The PROTAC is released and can catalytically induce the degradation of more BRD4 molecules.[2]

BRD4 Degradation Pathway via a VHL-recruiting PROTAC





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Caption: Mechanism of BRD4 degradation induced by a VHL-recruiting PROTAC.



# **Supplier Information**

**m-PEG2-azide** is commercially available from various suppliers. Pricing and purity can vary, so it is advisable to consult the respective company websites for the most current information.

Supplier	Purity	Notes
Sigma-Aldrich (MilliporeSigma)	>95%	Available in various quantities.
BroadPharm	>98%	Offers a range of PEG linkers.
MedChemExpress	>98%	Specializes in research chemicals and biochemicals.
Thermo Fisher Scientific	>95%	A major supplier of laboratory reagents.
Conju-Probe	Not specified	Provides bioconjugation reagents.

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### References

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